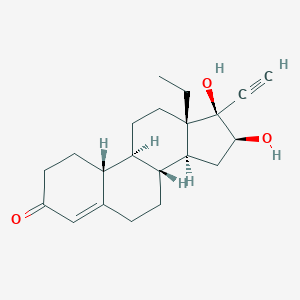

16beta-Hydroxynorgestrel

Description

Contextualization within Steroid Hormone Metabolism Research

The study of 16beta-Hydroxynorgestrel is deeply rooted in the broader field of steroid hormone metabolism. Steroid hormones, both endogenous and synthetic, undergo extensive metabolic transformations primarily in the liver, which dictate their biological activity, duration of action, and clearance from the body. nih.govontosight.ai Synthetic progestins, such as norgestrel (B7790687), are designed to mimic the effects of natural progesterone (B1679170) and are key components of hormonal contraceptives. wikipedia.orgnih.gov Norgestrel itself is a racemic mixture composed of the biologically active levorotary enantiomer, levonorgestrel (B1675169), and the inactive dextrorotary enantiomer, dextronorgestrel. drugbank.comnih.gov

The metabolic fate of norgestrel has been shown to be stereoselective. In vitro studies using rabbit liver microsomes demonstrated that while similar amounts of both the d- and l-isomers were hydroxylated, l-norgestrel (levonorgestrel) was predominantly converted to this compound, whereas d-norgestrel was mainly metabolized to the 16alpha-hydroxysteroid. nih.gov This highlights the precision of enzymatic processes in steroid metabolism and underscores the importance of studying individual stereoisomers and their unique metabolites.

Significance of Hydroxylated Norgestrel Metabolites in Chemical Biology

Hydroxylated metabolites of norgestrel, particularly this compound, hold significance in the field of chemical biology for several reasons. The formation of these metabolites is a key aspect of the biotransformation of norgestrel and its active isomer, levonorgestrel. capes.gov.brnih.gov While the parent compound, levonorgestrel, is a potent agonist of the progesterone receptor, its hydroxylated metabolites are generally considered to have very low or no biological activity. wikipedia.orgdrugbank.comoup.com The conversion of a potent hormone into an inactive metabolite is a crucial mechanism for regulating the hormone's effects at the tissue level and facilitating its excretion. oup.com

The study of these metabolites provides insight into the structure-activity relationships of synthetic steroids. The addition of a hydroxyl group at the 16-beta position significantly alters the molecule's properties, including its ability to bind to steroid receptors. nih.gov This modification is a prime example of how metabolic processes can deactivate a pharmacologically active compound. Research has identified 16β-hydroxylation as a specific metabolic pathway for levonorgestrel, with 16beta-hydroxylevonorgestrel being a known metabolite. drugbank.comlupin.com

Furthermore, understanding the full metabolic pathway, including the formation of hydroxylated derivatives, is crucial for comprehending the complete pharmacokinetic profile of norgestrel. After formation, these metabolites are typically conjugated, for instance, into sulfates and glucuronides, to increase their water solubility and promote their elimination from the body, primarily through urine. capes.gov.brnih.govdrugbank.com Therefore, the study of this compound and other related metabolites is integral to understanding the disposition and clearance of one of the most widely used synthetic progestins.

Data Tables

Table 1: Overview of Norgestrel Metabolism

| Parent Compound | Metabolic Process | Key Enzyme(s) | Resulting Metabolite(s) | Significance |

| Norgestrel/Levonorgestrel | Hydroxylation | Cytochrome P450 (e.g., CYP3A4) hivclinic.cadrugbank.com | This compound, 16alpha-Hydroxynorgestrel nih.gov | A primary pathway for steroid biotransformation and deactivation. capes.gov.brnih.govoup.com |

| Norgestrel/Levonorgestrel | Reduction | 3-ketosteroid reductase oup.com | Tetrahydronorgestrel derivatives oup.com | Leads to metabolites with very low biological activity. oup.com |

| Hydroxylated Metabolites | Conjugation | Sulfotransferases, UDP-glucuronosyltransferases | Sulfate and Glucuronide conjugates capes.gov.brnih.gov | Increases water solubility for excretion. capes.gov.brnih.govdrugbank.com |

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,16S,17R)-13-ethyl-17-ethynyl-16,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-3-20-10-9-16-15-8-6-14(22)11-13(15)5-7-17(16)18(20)12-19(23)21(20,24)4-2/h2,11,15-19,23-24H,3,5-10,12H2,1H3/t15-,16+,17+,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLFYDXNDVOJDT-SVMVYQPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CC(C2(C#C)O)O)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@]2(C#C)O)O)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40915-03-5 | |

| Record name | 16beta-Hydroxynorgestrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040915035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-HYDROXYLEVONORGESTREL, (16.BETA)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/654SZS13FH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Biotransformation Pathways of Norgestrel to 16beta Hydroxynorgestrel

In Vitro Enzymatic Metabolism

The transformation of norgestrel (B7790687) into 16beta-hydroxynorgestrel is primarily a result of enzymatic processes occurring within the liver. In vitro studies utilizing subcellular fractions and specific enzyme systems have been instrumental in elucidating the mechanisms of this biotransformation.

Role of Hepatic Microsomal Fractions in Norgestrel Hydroxylation

The initial steps in the metabolism of many xenobiotics, including steroids like norgestrel, occur within the microsomal fraction of liver cells. These preparations, rich in enzymes of the endoplasmic reticulum, provide a robust in vitro system to study drug metabolism. Studies have demonstrated that human liver microsomes are capable of metabolizing norgestrel, with hydroxylation being a prominent pathway. The formation of hydroxylated metabolites, including this compound, is dependent on the presence of cofactors such as NADPH, which is essential for the function of cytochrome P450 enzymes housed within the microsomes.

Stereoselective Hydroxylation Mechanisms of Norgestrel Isomers

Norgestrel is a racemic mixture of two enantiomers: dextro-norgestrel (d-norgestrel) and levo-norgestrel (l-norgestrel), with levonorgestrel (B1675169) being the biologically active component. Research has revealed that the metabolic hydroxylation of norgestrel is a stereoselective process. The 16beta-hydroxylation pathway is predominantly operative for the l-enantiomer, levonorgestrel. nih.gov In contrast, d-norgestrel is metabolized to a lesser extent through this specific pathway. This stereoselectivity highlights the precise three-dimensional interaction between the steroid substrate and the active site of the metabolizing enzymes. Following administration of levonorgestrel, oxidation occurs primarily at the C2α and C16β positions.

Enzyme Kinetics of this compound Formation

A thorough understanding of the enzymatic formation of this compound requires the determination of key kinetic parameters, such as the Michaelis-Menten constant (K_m) and the maximum velocity (V_max). These values provide insight into the affinity of the enzyme for the substrate and the maximum rate of the metabolic reaction, respectively.

Despite the established role of CYP3A4 in norgestrel metabolism, specific enzyme kinetic data for the 16beta-hydroxylation of norgestrel are not extensively available in the scientific literature. General studies on the kinetics of steroid hydroxylation by CYP3A4 indicate that this enzyme can exhibit complex, non-Michaelis-Menten kinetics for some substrates. However, without specific experimental data for the 16beta-hydroxylation of norgestrel, the precise kinetic profile of this reaction remains to be fully characterized.

Biotransformation in Advanced In Vitro and Non-Human In Vivo Models

To bridge the gap between in vitro findings and in vivo human metabolism, advanced experimental models have been developed. These models aim to provide a more physiologically relevant environment for studying drug biotransformation.

Application of Humanized Liver Models (e.g., PXB-Mouse) in Metabolite Profiling of Steroids

Humanized liver models, such as the PXB-mouse®, have emerged as powerful tools in preclinical drug development. phoenixbio.com These mice have their own liver cells largely replaced by human hepatocytes, creating a chimeric organ that more accurately reflects human liver function and drug metabolism. phoenixbio.com Such models have been successfully employed to predict the metabolic profiles of various drugs and to identify human-specific metabolites that may not be formed in conventional animal models.

While no specific studies have been published on the metabolite profiling of norgestrel using the PXB-mouse®, the established utility of this model for other steroids suggests its high potential for investigating norgestrel biotransformation. The PXB-mouse® model could provide valuable in vivo data on the formation of this compound and other metabolites in a human-like metabolic context. This would allow for a more comprehensive understanding of the metabolic fate of norgestrel and help to validate the findings from in vitro studies. The model has been shown to accurately reflect human-specific metabolism and excretion pathways, making it a promising avenue for future research into the biotransformation of synthetic progestins like norgestrel. phoenixbio.com

Comparative Metabolic Pathways Across Mammalian Species (Non-Human Primates, Rodents)

The metabolism of norgestrel exhibits notable variations across different mammalian species, particularly between primates and rodents. These differences are evident in the types and quantities of metabolites produced.

In non-human primates, such as the rhesus monkey (Macaca mulatta) and the African green monkey, the metabolic profile of norgestrel has been studied in detail. In female rhesus monkeys, urinary analysis after administration of norgestrel revealed a complex mixture of metabolites. Among these, this compound was identified as a key product, alongside other hydroxylated and reduced compounds like 2alpha-hydroxy-Ng, 16alpha-hydroxy-Ng, and 3alpha,5beta-tetrahydro-Ng. The presence of both this compound and its further reduced form, 16beta-hydroxy-3alpha,5beta-tetrahydro-Ng, indicates that hydroxylation at the 16-beta position is a significant metabolic step in this species.

In contrast, detailed metabolite profiles for rodents are less consistently documented in scientific literature, with many studies focusing on pharmacokinetics rather than specific biotransformation products. Studies in rats have shown that levonorgestrel (the active d-enantiomer) is a major metabolite of compounds like norgestimate (B1679921) and is responsible for the observed pharmacological effects. However, the specific pathways, such as the extent of 16beta-hydroxylation compared to ring A reduction, are not as clearly defined as in primates. The literature suggests that pharmacokinetic parameters and metabolic rates for synthetic progestogens show marked differences between rats, dogs, and rhesus monkeys, highlighting species-specific variations in drug disposition. The absence of Sex Hormone Binding Globulin (SHBG) in rats, a protein to which levonorgestrel binds with high affinity in humans and other primates, further contributes to differences in its distribution and clearance.

| Metabolite | Rhesus Monkey (Macaca mulatta) | Rodent (Rat) |

|---|---|---|

| This compound | Identified | Not specified as a major metabolite |

| 16alpha-Hydroxynorgestrel | Identified | Not specified as a major metabolite |

| 2alpha-Hydroxynorgestrel | Identified | Not specified as a major metabolite |

| 3alpha,5beta-Tetrahydronorgestrel | Identified | Ring A reduction is a known pathway |

| 16beta-hydroxy-3alpha,5beta-tetrahydro-Ng | Identified | Not specified as a major metabolite |

Microbiological Biotransformation Processes of Norgestrel Analogues

Microorganisms, including fungi, bacteria, and microalgae, are capable of performing highly specific chemical transformations on steroid molecules that are often difficult to achieve through conventional chemical synthesis. These biotransformation processes are a valuable tool for creating novel steroid derivatives. The most common and significant of these reactions is hydroxylation, which can be performed with high regio- and stereoselectivity.

While specific studies on the microbial transformation of norgestrel to this compound are limited, research on norgestrel and its analogues demonstrates a range of possible biotransformations. For instance, the freshwater microalgae Scenedesmus obliquus and Chlorella pyrenoidosa have been shown to transform norgestrel into products such as 4,5-dihydronorgestrel and 6,7-dehydronorgestrel, with hydroxylation, reduction, and oxidation proposed as the main transformation pathways.

Fungi are particularly well-known for their ability to hydroxylate steroids at various positions. Species from genera such as Aspergillus, Rhizopus, Mucor, and Cunninghamella are widely used for this purpose. For example, the biotransformation of norethisterone, a 19-nortestosterone analogue structurally similar to norgestrel, with Cephalosporium aphidicola resulted in the aromatization of ring A, while Cunninghamella elegans produced several hydroxylated derivatives. These examples underscore the capability of microbial systems to modify the steroid nucleus in diverse ways, suggesting that a targeted screening of microorganisms could potentially identify strains capable of efficient 16beta-hydroxylation of norgestrel or its analogues.

| Microorganism | Substrate | Transformation Type | Identified Product(s) |

|---|---|---|---|

| Scenedesmus obliquus | Norgestrel | Reduction, Dehydrogenation | 4,5-dihydronorgestrel, 6,7-dehydronorgestrel |

| Chlorella pyrenoidosa | Norgestrel | Reduction, Dehydrogenation | 4,5-dihydronorgestrel, 6,7-dehydronorgestrel |

| Cephalosporium aphidicola | Norethisterone | Aromatization | 17alpha-ethynylestradiol |

| Cunninghamella elegans | 17alpha-ethynylestradiol | Hydroxylation | Various triol and diol derivatives |

Molecular Interactions and Receptor Biology of 16beta Hydroxynorgestrel

Ligand-Receptor Binding Affinity Studies

Research into the specific ligand-receptor binding affinities of 16beta-Hydroxynorgestrel is limited in publicly available scientific literature. However, as this compound is a primary metabolite of l-norgestrel, understanding the receptor binding profile of the parent compound, norgestrel (B7790687), provides essential context. nih.gov Norgestrel itself is a racemic mixture of dextro-norgestrel and levo-norgestrel, with levonorgestrel (B1675169) being the biologically active enantiomer. wikipedia.org

Progestin Receptor (PR) Binding Characterization

Androgen Receptor (AR) Cross-Reactivity Investigations

The cross-reactivity of this compound with the androgen receptor (AR) has not been extensively detailed in available research. The parent compound, levonorgestrel, is known to possess some androgenic activity due to its binding to the AR. nih.gov The degree of androgenicity of a progestin is a critical aspect of its selectivity profile. nih.gov Studies comparing various progestins have characterized the androgen receptor binding of levonorgestrel. nih.gov However, the specific impact of 16beta-hydroxylation on this cross-reactivity for this compound has not been specified. Further investigation is required to determine the precise androgenic potential of this metabolite.

Glucocorticoid Receptor (GR) Modulation Analysis

Detailed analysis of the interaction between this compound and the glucocorticoid receptor (GR) is not described in the available literature. For the parent compound, norgestrel, it is generally reported to have no significant glucocorticoid activity. wikipedia.org The potential for metabolites to interact with the GR is an area of ongoing research in steroid hormone biology, as such interactions can have wide-ranging physiological effects. mdpi.comnih.gov Without specific studies on this compound, its capacity to modulate GR activity remains unknown.

Comparative Receptor Selectivity Profiling with Parent Norgestrel

A direct comparative receptor selectivity profile of this compound against its parent compound, norgestrel, is not available in the scientific literature. The selectivity of a progestin is determined by its relative affinity for the progesterone (B1679170) receptor versus other steroid receptors, such as the androgen receptor. nih.gov While the metabolism of l-norgestrel to 16beta-hydroxysteroid has been identified, the functional consequences of this metabolic step on receptor selectivity have not been fully characterized. nih.gov A comprehensive understanding of the pharmacological profile of this compound would necessitate such a comparative analysis.

Cellular and Subcellular Mechanisms of Action (In Vitro)

Nuclear Receptor Modulation and Downstream Signaling Pathways

The specific cellular and subcellular mechanisms of action for this compound, including its modulation of nuclear receptors and subsequent downstream signaling pathways, are not well-documented. As a steroid hormone metabolite, it is anticipated that its primary mechanism of action would involve binding to intracellular steroid receptors. drugbank.com This binding typically triggers a cascade of events, including receptor dimerization, translocation to the nucleus, and binding to specific hormone response elements on DNA, thereby modulating gene transcription. nih.gov

The downstream effects of the parent compound, norgestrel, are known to involve the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn blunts the pre-ovulatory luteinizing hormone (LH) surge. drugbank.compatsnap.com Furthermore, norgestrel induces changes in cervical mucus and the endometrium. patsnap.comnih.gov It is plausible that this compound could participate in similar or distinct signaling pathways, potentially influencing the expression of various genes. However, without direct in vitro studies on this specific metabolite, its precise role in modulating nuclear receptor function and the resulting signaling cascades remains to be determined.

Functional Analysis in Disease-Relevant Cellular Systems

Similarly, there is a significant absence of published research detailing the functional analysis of this compound in any disease-relevant cellular systems. Standard functional assays in cellular models, which would assess effects on cell proliferation, apoptosis, migration, and invasion, have not been reported for this specific compound. Therefore, its cellular effects and potential therapeutic or pathological roles in disease contexts are currently unknown.

Due to the lack of available data, a table summarizing the functional effects of this compound in disease-relevant cellular systems cannot be constructed.

Structure Activity Relationship Sar Investigations of 16beta Hydroxynorgestrel

Steroid Nuclear Receptor Binding Affinities and Structural Determinants

The binding affinity of 16beta-hydroxynorgestrel to steroid nuclear receptors is a key determinant of its biological activity. Levonorgestrel (B1675169), the biologically active enantiomer of norgestrel (B7790687), demonstrates high affinity for both the progesterone (B1679170) receptor (PR) and the androgen receptor (AR), while exhibiting no significant binding to the estrogen receptor (ER). The metabolism of the active l-norgestrel primarily yields this compound.

The addition of a hydroxyl group at the 16beta position alters the stereochemistry and electronic properties of the steroid, thereby influencing its interaction with the ligand-binding domains of nuclear receptors. While specific quantitative binding data for this compound is not extensively available in the public domain, the structural modifications suggest a potential modulation of receptor affinity. The orientation of the 16beta-hydroxyl group can either enhance or hinder the fit of the molecule within the receptor's binding pocket, affecting the stability of the ligand-receptor complex and, consequently, its downstream signaling.

Influence of 16beta-Hydroxylation on Biological Activity Compared to Parent Compounds

Hydroxylation is a crucial metabolic pathway that often leads to compounds with altered biological activity. In the case of norgestrel, hydroxylation at the 16-position is a significant metabolic step. The conversion of l-norgestrel to this compound is expected to modulate its progestational and androgenic activities.

Generally, hydroxylation increases the polarity of a steroid molecule, which can affect its absorption, distribution, metabolism, and excretion. From a pharmacodynamic standpoint, the introduction of a hydroxyl group can alter the binding affinity and efficacy at the receptor level. For instance, studies on other steroid derivatives have shown that hydroxylation can lead to a decrease in binding affinity for the intended receptor while sometimes increasing affinity for other receptors or metabolic enzymes. The precise impact of 16beta-hydroxylation on the progestational and androgenic potency of norgestrel requires direct comparative biological assays.

Comparative SAR Analysis with Other Norgestrel Metabolites (e.g., 16alpha-Hydroxynorgestrel)

A comparative analysis of the structure-activity relationships of this compound and its stereoisomer, 16alpha-hydroxynorgestrel, highlights the importance of the stereochemistry at the C-16 position. The spatial arrangement of the hydroxyl group in the alpha versus the beta position can lead to significantly different interactions with the amino acid residues lining the ligand-binding pocket of steroid receptors.

Further research, including comparative receptor binding assays and functional studies, is necessary to fully elucidate the specific differences in the biological activities of this compound and 16alpha-hydroxynorgestrel. Such studies would provide a clearer understanding of how the stereochemistry of hydroxylation at the C-16 position dictates the hormonal activity of norgestrel metabolites.

Advanced Analytical Methodologies for 16beta Hydroxynorgestrel Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for steroid analysis due to its high sensitivity and specificity. researchgate.net The development of a robust LC-MS/MS method for 16beta-Hydroxynorgestrel involves meticulous optimization of chromatographic separation, mass spectrometric detection, and sample preparation.

Optimization of Chromatographic Separation Parameters for Steroid Metabolites

The successful separation of this compound from its parent compound, norgestrel (B7790687), and other structurally similar steroid metabolites is critical for accurate quantification. Reversed-phase high-performance liquid chromatography (HPLC) is the most common approach. Optimization of separation involves several key parameters:

Stationary Phase: C18 columns are widely used for steroid separation. However, for closely related isomers, other column chemistries like pentafluorophenyl (PFP) can offer alternative selectivity and improved resolution. nih.gov

Mobile Phase: A gradient elution using a mixture of water and an organic solvent, typically methanol (B129727) or acetonitrile (B52724), is employed. nih.gov The gradient profile, which involves changing the proportion of the organic solvent over time, is optimized to achieve adequate retention for this compound while ensuring sharp peak shapes and sufficient separation from other matrix components.

Flow Rate and Column Temperature: The mobile phase flow rate and column temperature are adjusted to enhance separation efficiency and reduce analysis time. nih.gov Maintaining a consistent column temperature is crucial for reproducible retention times.

Below is an interactive table showcasing typical starting parameters for the chromatographic separation of hydroxylated steroid metabolites like this compound.

| Parameter | Typical Condition | Purpose |

| Column | C18 or PFP (e.g., 100 x 2.1 mm, 2.6 µm) | Provides hydrophobic interaction for steroid retention. PFP offers alternative selectivity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier to improve peak shape and ionization efficiency. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent to elute steroids from the column. |

| Gradient Elution | Start at 40-60% B, increase to 95-100% B over 10-15 min | To separate compounds with varying polarities effectively. |

| Flow Rate | 0.3 - 0.5 mL/min | Optimized for column dimensions to ensure good separation efficiency. |

| Column Temperature | 40 - 50 °C | Improves peak shape and reduces viscosity, leading to better resolution. |

| Injection Volume | 5 - 20 µL | Volume of the prepared sample introduced into the system. |

Mass Spectrometric Detection Strategies and Fragmentation Analysis for Hydroxylated Steroids

Tandem mass spectrometry (MS/MS) provides the high selectivity needed for confident identification and quantification of this compound.

Ionization: Electrospray ionization (ESI) is the most common ionization technique for steroid analysis in LC-MS. nih.gov It can be operated in either positive or negative ion mode. For hydroxylated steroids like this compound, positive ion mode is often preferred, typically forming protonated molecules ([M+H]^+).

Fragmentation Analysis: In MS/MS, the protonated molecule (precursor ion) is selected and fragmented through collision-induced dissociation (CID). nih.gov Hydroxylated steroids characteristically lose one or more water molecules (). acs.org The fragmentation pattern is unique to the molecule's structure. For this compound, a key fragmentation would be the neutral loss of a water molecule from the precursor ion. The resulting product ions are specific and can be used for selected reaction monitoring (SRM), which provides excellent sensitivity and specificity for quantification. ddtjournal.com The fragmentation of the steroid backbone itself can also provide structural information, helping to confirm the position of the hydroxyl group. nih.gov

Sample Preparation Techniques for Complex Biological Matrices in Metabolic Studies

Biological matrices such as plasma, serum, and urine are complex and require extensive cleanup to remove interferences before LC-MS/MS analysis. helsinki.fi The primary goals of sample preparation are to extract this compound, concentrate it, and remove matrix components like proteins and phospholipids (B1166683) that can interfere with the analysis.

Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent. labmanager.comnih.gov Solvents like methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297) are commonly used to extract steroids. nih.gov While effective, LLE can be labor-intensive and may form emulsions. aurorabiomed.com

Solid-Phase Extraction (SPE): SPE is a more modern and often automated technique that uses a solid sorbent material packed in a cartridge to retain the analyte of interest. labmanager.comaurorabiomed.com For steroid metabolites, reversed-phase sorbents (like C18 or hydrophilic-lipophilic balance (HLB) polymers) are frequently used. nih.gov The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte with a small volume of organic solvent. SPE generally provides cleaner extracts and higher recovery than LLE. waters.com

The following table compares the two primary sample preparation techniques.

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid stationary phase and a liquid mobile phase |

| Advantages | Well-established, effective for nonpolar analytes | High selectivity, cleaner extracts, easily automated, high recovery |

| Disadvantages | Labor-intensive, can form emulsions, large solvent volumes | Higher cost of consumables (cartridges) |

| Common Solvents/Sorbents | Methyl tert-butyl ether (MTBE), Ethyl acetate, Diethyl ether | C18, Hydrophilic-Lipophilic Balance (HLB) |

Derivatization Techniques for Enhanced Analytical Detection

While LC-MS/MS is highly sensitive, the ionization efficiency of some steroids can be low, limiting detection in trace-level studies. Chemical derivatization is a strategy used to modify the chemical structure of an analyte to improve its analytical properties. nih.gov

Principles and Applications of Chemical Derivatization in Steroid Analysis

Derivatization for LC-MS analysis of steroids is primarily aimed at enhancing ionization efficiency. nih.govlongdom.org This is typically achieved by introducing a moiety into the steroid structure that is easily ionizable or carries a permanent positive charge. nih.gov For hydroxylated steroids like this compound, the hydroxyl group is a common target for derivatization. The benefits include:

Increased Sensitivity: By adding a group with high proton affinity or a pre-existing charge, the number of ions formed in the ESI source increases, leading to a stronger signal and lower detection limits. researchgate.net

Improved Chromatography: Derivatization can alter the polarity of the analyte, which can sometimes be used to improve chromatographic separation from interfering compounds. google.com

Enhanced Specificity: The derivatization reaction is often specific to a particular functional group, and the resulting derivative will have a unique mass and fragmentation pattern, which can increase the confidence in analyte identification. nih.gov

Specific Reagents and Reaction Conditions for this compound Derivatives

The 16-beta hydroxyl group of this compound is a reactive site for derivatization. Several reagents can be used to target this functional group to enhance detection.

Isonicotinoyl Chloride (INC): This reagent reacts with hydroxyl groups to form an isonicotinoyl ester. nih.gov The pyridine (B92270) ring in the INC moiety has a high proton affinity, leading to significantly enhanced signal intensity in positive ion ESI-MS. The reaction is typically carried out in an aprotic solvent like acetonitrile in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govacs.org

Dansyl Chloride: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or dansyl chloride, reacts with hydroxyl groups to form a sulfonate ester. ddtjournal.com The dimethylamino group is readily protonated, which enhances the ESI-MS response. ddtjournal.com The reaction is usually performed under basic conditions.

Hydroxylamine (B1172632): While primarily used to derivatize keto-steroids, hydroxylamine can be part of a multi-step derivatization. nih.gov For a molecule like this compound, which also contains keto groups, hydroxylamine can react with the carbonyls, and a second reagent could then target the hydroxyl group. acs.org

The table below outlines common derivatization reagents for hydroxylated steroids and their typical reaction conditions.

| Derivatization Reagent | Target Functional Group | Reaction Product | Typical Reaction Conditions |

| Isonicotinoyl Chloride (INC) | Hydroxyl (-OH) | Isonicotinoyl ester | Acetonitrile, 4-dimethylaminopyridine (DMAP), Room temperature to 60°C |

| Dansyl Chloride | Hydroxyl (-OH), Phenolic -OH | Dansyl sulfonate ester | Acetonitrile/water, Sodium bicarbonate buffer, 60°C, 10-20 min |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl (-OH) | Trimethylsilyl (TMS) ether | Acetonitrile, 60-80°C, 30-60 min (More common for GC-MS) |

Spectroscopic Characterization Methods for Structural Elucidation of Steroid Metabolites

The definitive identification and structural elucidation of steroid metabolites, such as this compound, rely on a combination of advanced spectroscopic techniques. Methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in modern chemical and biomedical research, providing detailed information on molecular structure, connectivity, and stereochemistry. unl.edu Given the complexity and isomeric possibilities of steroid structures, these analytical methodologies are crucial for unambiguously characterizing metabolites formed in biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule, making it exceptionally suited for determining the precise three-dimensional structure of steroid metabolites. unl.edu By analyzing the chemical shifts, coupling constants, and through-space interactions (e.g., Nuclear Overhauser Effect), researchers can assign the specific position and stereochemistry of new functional groups, such as the hydroxyl group in this compound. rsc.org

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental. The ¹H NMR spectrum reveals the chemical environment of each proton, while the ¹³C NMR spectrum provides information about the carbon skeleton. unl.edu For complex molecules like steroids, where severe signal overlap in ¹H spectra is common, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for complete structural assignment. rsc.orgmdpi.com

Below is a representative table of ¹H and ¹³C NMR chemical shifts for the parent steroid, Levonorgestrel (B1675169), which serves as a foundational reference for the analysis of its hydroxylated metabolites.

| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

|---|---|---|

| 3 | 199.5 | - |

| 4 | 124.5 | 5.85 |

| 5 | 165.7 | - |

| 13 | 48.3 | - |

| 17 | 80.8 | - |

| 18 (CH₂) | 29.5 | - |

| 18 (CH₃) | 11.3 | 0.91 |

| Ethynyl C | 86.8 | - |

| Ethynyl CH | 74.1 | 2.63 |

This table presents selected, approximate chemical shifts for key atoms in Levonorgestrel based on typical values for this steroidal scaffold. Precise values can vary with solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. rsc.org For metabolite identification, MS is often coupled with a chromatographic separation technique, such as liquid chromatography (LC-MS) or gas chromatography (GC-MS), to analyze complex biological mixtures. thieme-connect.comnih.gov

In the analysis of this compound, the first step is the determination of its accurate molecular weight. The addition of a single hydroxyl group to the Norgestrel structure (C₂₁H₂₈O₂) results in a molecular weight increase of approximately 16 Da.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. uab.edu In an MS/MS experiment, the metabolite's molecular ion (the precursor ion) is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide structural information. For Norgestrel and its metabolites, fragmentation often involves characteristic losses from the steroid's ring structure. thieme-connect.com

For instance, the parent compound Norgestrel typically shows a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 313.3 in positive ion mode. A common fragmentation pathway involves the cleavage of the D-ring, leading to a significant product ion. The introduction of a hydroxyl group at C16 would not only shift the precursor ion to m/z ~329.3 but would also introduce new fragmentation pathways, such as the neutral loss of a water molecule (H₂O, 18 Da) from the protonated molecule. uab.edu

| Compound | Precursor Ion [M+H]⁺ (m/z) | Characteristic Product Ion(s) (m/z) | Typical Neutral Loss |

|---|---|---|---|

| Norgestrel | 313.3 | 245.4 | Loss of C₅H₈O (D-ring fragments) |

| This compound | 329.3 | 311.3 | H₂O (Water) |

| This compound | 329.3 | Not specified in literature | Fragments related to hydroxylated D-ring |

The data for Norgestrel is based on published fragmentation, while the data for this compound is predicted based on its structure and common fragmentation rules for hydroxylated steroids. thieme-connect.comresearchgate.net

The combination of high-resolution mass spectrometry for accurate mass measurement and detailed fragmentation analysis from MS/MS allows researchers to confidently propose the structure of unknown metabolites like this compound, which can then be confirmed by comparison with a synthesized chemical standard and NMR analysis.

Computational and in Silico Modeling of 16beta Hydroxynorgestrel Interactions

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, such as 16beta-Hydroxynorgestrel) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.govnih.gov The primary goal is to predict the binding mode and affinity, often represented by a scoring function that estimates the binding energy. nih.gov

The process involves preparing the three-dimensional structures of both the ligand and the receptor. The docking algorithm then samples a vast number of possible orientations of the ligand within the receptor's binding site. frontiersin.org Each orientation, or "pose," is evaluated using a scoring function that calculates a value analogous to the binding energy. Lower binding energy scores typically indicate a more stable and favorable interaction. nih.gov

For this compound, docking simulations could be performed against various nuclear hormone receptors (e.g., progesterone (B1679170), estrogen, and androgen receptors) to predict its binding affinity and selectivity. The results would help elucidate its potential hormonal activity by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. frontiersin.orgnih.gov

Table 1: Hypothetical Molecular Docking Results for this compound with Steroid Receptors

| Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Progesterone Receptor (PR) | -11.5 | ARG766, ASN719, GLN725 |

| Estrogen Receptor α (ERα) | -9.2 | ARG394, GLU353, HIS524 |

| Androgen Receptor (AR) | -8.7 | GLN711, ARG752, THR877 |

Note: The data in this table is illustrative and intended to represent the typical output of a molecular docking simulation. Actual values would require specific computational studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Steroid Hormone Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to relate the chemical structure of a compound to its biological activity. wikipedia.orgjocpr.com In QSAR, the predictors are physicochemical properties or theoretical molecular descriptors of chemicals, and the response variable is a measure of biological activity. wikipedia.org These models are widely used to predict the activity of new chemical compounds. nih.gov

Developing a QSAR model for steroid hormones would involve several steps:

Data Collection : Assembling a dataset of steroid compounds with experimentally determined biological activities (e.g., binding affinities for a specific receptor).

Descriptor Calculation : For each steroid, calculating a range of molecular descriptors that quantify various aspects of its structure, such as size, shape, lipophilicity, and electronic properties. jocpr.com

Model Building : Using statistical methods, such as multiple linear regression or machine learning algorithms, to create a mathematical equation that correlates the descriptors with the observed biological activity. kg.ac.rsresearchgate.net

Validation : Testing the model's predictive power using an independent set of compounds not used in the model's creation. jocpr.com

A QSAR model could be used to predict the progestogenic activity of this compound based on its unique structural features, particularly the 16β-hydroxyl group, and compare its predicted activity to that of other progestins.

Table 2: Examples of Molecular Descriptors Used in QSAR for Steroid Hormones

| Descriptor Type | Specific Descriptor | Description |

|---|---|---|

| Electronic | Partial Charge | Describes the distribution of electrons within the molecule. kg.ac.rsresearchgate.net |

| Topological | Molecular Connectivity Index | A numerical value representing the degree of branching in a molecule. |

| Physicochemical | LogP (Partition Coefficient) | Measures the lipophilicity (fat-solubility) of the compound. |

| Steric/Shape | Molecular Volume | Represents the three-dimensional size of the molecule. |

| Thermodynamic | Molar Refractivity | Relates to the volume and polarizability of the molecule. |

Molecular Dynamics Simulations of Receptor-Ligand Complexes for Steroids

Molecular Dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules over time. nih.gov For steroid receptor-ligand complexes, MD simulations provide detailed insights into the dynamic behavior of the complex, the stability of the binding, and the conformational changes that may occur upon ligand binding. utrgv.eduresearchgate.net

An MD simulation begins with the coordinates of a receptor-ligand complex, often obtained from molecular docking or experimental structures. frontiersin.org The complex is placed in a simulated environment (typically a box of water molecules with ions to mimic physiological conditions), and the forces on every atom are calculated. researchgate.net By applying Newton's laws of motion, the positions and velocities of the atoms are updated over small time steps, generating a trajectory that shows how the complex behaves over a period of nanoseconds to microseconds. nih.govrsc.org

Analysis of the MD trajectory for a this compound-receptor complex can reveal:

Complex Stability : Assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. nih.gov

Conformational Flexibility : The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can show which parts of the receptor become more or less flexible upon binding.

Interaction Dynamics : The persistence of specific hydrogen bonds or other interactions between the ligand and receptor can be tracked throughout the simulation.

Table 3: Key Metrics from Molecular Dynamics Simulations and Their Interpretation

| Metric | Description | Typical Interpretation for a Stable Complex |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atoms from a reference structure over time. | Low and stable RMSD values indicate the complex is not undergoing major structural changes and remains in equilibrium. nih.gov |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Lower RMSF values in the binding site suggest the ligand is held stably; higher values in loops indicate flexibility. |

| Rg (Radius of Gyration) | Represents the root mean square distance of the atoms from their common center of mass. | A stable Rg value suggests the complex maintains a consistent, compact shape. mdpi.com |

| Hydrogen Bond Analysis | Counts the number of hydrogen bonds between the ligand and receptor over time. | A consistent number of hydrogen bonds indicates stable and specific interactions. |

Prediction of Metabolic Pathways and Enzyme-Substrate Interactions through Computational Approaches

Computational approaches are increasingly used to predict the metabolic fate of xenobiotics (foreign compounds) like this compound. nih.gov These in silico tools can predict potential metabolites by simulating the enzymatic reactions that occur in the body, primarily in the liver. jocpr.com This helps in identifying potentially active or toxic metabolites early in the drug discovery process.

Methods for predicting metabolism include:

Expert Systems : These are rule-based systems that use a predefined library of biotransformation rules derived from known metabolic reactions (e.g., hydroxylation, glucuronidation) to predict how a new compound might be modified.

Machine Learning Models : These models are trained on large datasets of known enzyme-substrate pairs to predict the likelihood of a compound being a substrate for a specific metabolizing enzyme, such as those in the Cytochrome P450 (CYP) family. semanticscholar.orgarxiv.org

Molecular Docking and MD : These can be used to model the interaction between a compound and a specific metabolic enzyme. semanticscholar.org By docking the compound into the enzyme's active site, it's possible to predict whether it can bind in an orientation suitable for a reaction to occur. mdpi.com

For this compound, these computational tools could predict sites on the molecule that are susceptible to Phase I metabolism (e.g., further hydroxylation or oxidation by CYP enzymes) and subsequent Phase II metabolism (e.g., conjugation with glucuronic acid or sulfate). nih.gov

Table 4: Predicted Metabolic Reactions for this compound

| Metabolic Phase | Reaction Type | Potential Site on this compound | Catalyzing Enzyme Family |

|---|---|---|---|

| Phase I | Aromatic Hydroxylation | A-ring of the steroid nucleus | Cytochrome P450 (CYP) |

| Phase I | Aliphatic Hydroxylation | Other positions on the steroid core | Cytochrome P450 (CYP) |

| Phase I | Oxidation | Hydroxyl groups to ketones | Dehydrogenases |

| Phase II | Glucuronidation | 16β-hydroxyl group, 17α-hydroxyl group | UGTs (UDP-glucuronosyltransferases) |

| Phase II | Sulfation | 16β-hydroxyl group | SULTs (Sulfotransferases) |

Note: This table represents potential metabolic pathways based on the known metabolism of similar steroid structures.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Norgestrel (B7790687) |

| Progesterone |

| Estrogen |

| Androgen |

| Glucuronic acid |

Q & A

Q. How can researchers enhance the reproducibility of studies on this compound?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Provide raw datasets, code, and detailed protocols in supplementary materials. Use electronic lab notebooks (ELNs) for real-time documentation. Collaborate with third-party labs for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.